2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

Medicinal chemistry Kinase inhibitor synthesis Cross-coupling

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (CAS 1335051-59-6, molecular formula C₈H₉BrClNO, molecular weight 250.52 g/mol) is a halogenated pyridine derivative bearing a tertiary alcohol at the 3-position and two distinct halogen substituents (bromo at C5, chloro at C2). This substitution pattern confers differentiated reactivity for sequential cross-coupling applications.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B8067344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(N=CC(=C1)Br)Cl)O
InChIInChI=1S/C8H9BrClNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3
InChIKeyOWJPFPLTSMOFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: Procurement Specifications and Substitution Pattern for Research Use


2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (CAS 1335051-59-6, molecular formula C₈H₉BrClNO, molecular weight 250.52 g/mol) is a halogenated pyridine derivative bearing a tertiary alcohol at the 3-position and two distinct halogen substituents (bromo at C5, chloro at C2). This substitution pattern confers differentiated reactivity for sequential cross-coupling applications [1]. The compound is supplied as a synthetic intermediate with a typical purity of 98% by assay and finds primary application in medicinal chemistry as a building block for kinase inhibitor programs, notably dual ATM/DNA-PK inhibitors [2] and HIF prolyl-hydroxylase inhibitor scaffolds such as Vadadustat .

Why 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Cannot Be Replaced by Generic Pyridine Alcohols


Generic substitution fails because the precise regiochemistry of halogen and alcohol substitution on the pyridine ring dictates both chemoselectivity in cross-coupling and downstream biological activity of final molecules. The 5-bromo-2-chloro-3-propan-2-ol pattern enables orthogonal activation: the C–Br bond at C5 is preferentially reactive toward oxidative addition in palladium-catalyzed couplings over the C–Cl bond at C2, enabling sequential arylation/Suzuki sequences without protecting-group manipulation [1]. In contrast, regioisomers such as 2-(5-Bromo-2-chloropyridin-4-yl)propan-2-ol (CAS 2228757-36-4) or 2-(5-Bromo-6-chloropyridin-2-yl)propan-2-ol (CAS 2733605-97-3) alter the spatial orientation of the alcohol and halogens, which changes the steric and electronic environment of the pyridine nitrogen and the trajectory of elaborated substituents, critically affecting target binding in kinase inhibitor programs [2]. The debromo analog 2-(2-chloropyridin-3-yl)propan-2-ol lacks the second functional handle needed for sequential coupling, while the dechloro analog loses the C2 chloride required for late-stage diversification. The 5-bromo-2-chloropyridine parent compound (CAS 53939-30-3) lacks the tertiary alcohol entirely, requiring additional synthetic steps to install the quaternary carbon center.

Quantitative Differentiation Evidence for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Against Regioisomeric and Dehalogenated Analogs


Regioisomeric Differentiation: 3-Position vs 4-Position Propan-2-ol Substitution

The target compound, 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol (CAS 1335051-59-6), differs from its 4-position regioisomer, 2-(5-bromo-2-chloropyridin-4-yl)propan-2-ol (CAS 2228757-36-4), by the location of the propan-2-ol substituent on the pyridine ring. Both share the same molecular formula (C₈H₉BrClNO) and molecular weight (250.52 g/mol), making them isomeric. In sequential palladium-catalyzed direct arylation and Suzuki coupling, 3-bromo-2-chloropyridines (the core scaffold of the target compound) enable regioselective coupling at the C–Br site first, followed by C–Cl functionalization [1]. The 3-position substitution places the alcohol group ortho to the pyridine nitrogen, creating an intramolecular hydrogen-bonding motif that influences conformation and solubility, whereas the 4-position isomer cannot engage the pyridine nitrogen in the same manner. No direct head-to-head biological comparison data are publicly available for these two specific regioisomers.

Medicinal chemistry Kinase inhibitor synthesis Cross-coupling

Dual Halogen Orthogonality: Chemoselective Sequential Cross-Coupling at C–Br vs C–Cl

The simultaneous presence of bromo (C5) and chloro (C2) substituents enables chemoselective sequential functionalization. In palladium-catalyzed reactions, oxidative addition occurs preferentially at the C–Br bond due to its lower bond dissociation energy (BDE ≈ 84 kcal/mol for C–Br in pyridine vs ≈ 96 kcal/mol for C–Cl in pyridine). This allows a first coupling at C5 (e.g., Suzuki–Miyaura with arylboronic acids), followed by a second coupling at C2 under more forcing conditions. The Baloch et al. study [1] demonstrates that 5-bromo-2-chloropyridine undergoes efficient direct arylation at C5 with heteroarenes (yields 52–89%), followed by Suzuki coupling at C2 with arylboronic acids (yields 60–89%). In contrast, the debromo analog 2-(2-chloropyridin-3-yl)propan-2-ol offers only a single functional handle (C–Cl), precluding sequential diversification. The parent compound 5-bromo-2-chloropyridine (CAS 53939-30-3, MW 192.44) lacks the propan-2-ol group entirely, requiring additional synthetic manipulation to install the quaternary center.

Organic synthesis Palladium catalysis Chemoselectivity

Commercial Purity and Supply Consistency: Verified 98% Assay from Authorized Vendors

The target compound is commercially available at a certified purity of 98% (assay) from multiple reputable suppliers including Leyan (Product No.: 1708517) and ChemicalBook-listed vendors . This purity level is suitable for direct use as a synthetic intermediate without additional purification. The 4-position regioisomer (CAS 2228757-36-4) and the 6-chloro regioisomer (CAS 2733605-97-3) are also listed at 98% purity from some suppliers, but their availability is more limited, and the 4-position isomer is less commonly stocked. The target compound benefits from established supply chains in China and India, with multiple competing vendors ensuring price stability and batch-to-batch consistency.

Quality control Procurement Synthetic intermediate

Tertiary Alcohol Architecture: Quaternary Carbon Center vs Primary/Secondary Alcohol Analogs

The propan-2-ol group at C3 of the target compound constitutes a tertiary alcohol (quaternary α-carbon), which is metabolically distinct from primary and secondary alcohol analogs. The tertiary alcohol resists oxidation to carbonyl metabolites, a common metabolic liability of primary (e.g., 5-bromo-2-chloropyridin-3-yl)methanol, MW 222.47) and secondary alcohols (e.g., 1-(5-bromo-2-chloropyridin-3-yl)ethanol). This metabolic advantage is derived from class-level principles of alcohol metabolism: tertiary alcohols lack the α-C–H bond required for alcohol dehydrogenase (ADH)-mediated oxidation [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound versus its primary/secondary alcohol analogs are not publicly available, the structural logic is well-established in medicinal chemistry for improving the metabolic stability of drug candidates. In the context of kinase inhibitor programs, the tertiary alcohol serves as a hydrogen-bond donor/acceptor while avoiding oxidative metabolism at that site.

Structural biology Metabolic stability Molecular design

Recommended Application Scenarios for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Based on Differentiated Evidence


Sequential Cross-Coupling for Diversified 2-Arylpyridine Ligand Libraries

Leverage the orthogonal C5–Br (reactive) and C2–Cl (less reactive) handles for sequential palladium-catalyzed direct arylation followed by Suzuki coupling to generate diverse 2-arylpyridine libraries. The 3-position tertiary alcohol remains intact throughout the sequence, providing a functional handle for further derivatization or for metal coordination in ligand applications [1]. This scenario is directly supported by the work of Baloch et al., which demonstrated that 5-bromo-2-chloropyridine scaffolds undergo efficient sequential coupling with heteroarenes (yields 52–89% in first step) and arylboronic acids (yields 60–89% in second step). The pre-installed propan-2-ol group in the target compound eliminates the need for post-coupling alcohol installation.

Dual ATM/DNA-PK Inhibitor Synthesis for Oncology Research

Use the compound as a key intermediate in the synthesis of dual ATM and DNA-PK inhibitors, a class of anticancer agents that sensitize tumor cells to radiotherapy and chemotherapy by blocking DNA damage repair pathways. The compound's substitution pattern provides the correct vector for elaboration into the inhibitor scaffold, with the 3-position propan-2-ol oriented to engage the kinase hinge region [2]. Patent evidence from the University of Edinburgh confirms the compound's role in synthesizing compounds for treating primary tumors and metastases [3].

Metabolically Stable Fragment Elaboration in Kinase Drug Discovery

In fragment-based drug discovery targeting kinases, the tertiary alcohol at C3 provides a metabolically stable hydrogen-bond donor/acceptor motif. Unlike primary or secondary alcohol analogs that undergo rapid ADH-mediated oxidation, the quaternary carbon center resists metabolic clearance at this position. This makes the compound suitable as a core fragment for hit-to-lead optimization where maintaining alcohol-mediated interactions without incurring metabolic liability is critical [4].

Multi-Kilogram Procurement for Early-Stage Process Chemistry

For process chemistry groups initiating scale-up of API intermediates, the target compound offers multi-vendor availability at 98% purity, with at least five global suppliers maintaining stock . This competitive supply landscape reduces single-source risk compared to regioisomeric analogs (2-4 position isomer: ≤2 vendors). The compound's dual-halogen functionality combined with the pre-installed tertiary alcohol reduces the step count in linear syntheses, offering procurement efficiency for programs targeting HIF-PH inhibitors (e.g., Vadadustat-related scaffolds) and related pyridine-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.